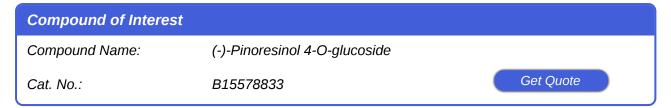


Antihyperglycemic effects of (-)-Pinoresinol 4-O-glucoside

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An In-depth Technical Guide on the Antihyperglycemic Effects of (-)-Pinoresinol 4-O-glucoside

Introduction

(-)-Pinoresinol 4-O-glucoside (PG) is a lignan glycoside found in various plants, including prunes (Prunus domestica), Lonicera japonica, and Eucommia ulmoides.[1][2][3] Emerging research has highlighted its potential as a significant antihyperglycemic agent, demonstrating notable effects on glucose metabolism and the mitigation of diabetes-associated complications in preclinical studies.[1][4] This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and underlying mechanisms of action related to the antihyperglycemic effects of PG. It is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Presentation

The following tables summarize the key quantitative data from in vivo and in vitro studies, offering a clear comparison of the compound's efficacy.

Table 1: Summary of In Vivo Antihyperglycemic Effects of (-)-Pinoresinol 4-O-glucoside in STZ-Induced Diabetic Mice



Animal Model	Compound & Dosage	Treatment Duration	Key Outcomes
Streptozotocin (STZ)- induced diabetic male Swiss albino mice	(-)-Pinoresinol 4-O- glucoside (50 mg/kg b.w., oral gavage)	10 days	Serum Glucose: 37.83% reduction[1][4] [5][6] Serum Insulin: 25.37% increase[1][4] [5][6]

Table 2: Summary of In Vivo Effects on Oxidative Stress Markers in STZ-Induced Diabetic Mice

Parameter	Effect of PG (50 mg/kg b.w.)	
Lipid Peroxides (LPO)	51.77% reduction[1][5]	
Catalase (CAT)	93.02% increase[1][5]	
Superoxide Dismutase (SOD)	70.79% increase[1][5]	
Total Antioxidant Status (TAS)	101.90% increase[1][5]	

Table 3: In Vitro α -Glucosidase Inhibitory Activity

Assay	Test System	Result (IC50)
α-Glucosidase Inhibition	In vitro enzymatic assay	48.13 μg/mL[4][5][6][7]

Table 4: Summary of In Vitro Antioxidant Activity



Activity Assessed	Assay	Result (IC₅₀ or Total Capacity)
Antioxidant	Ferric Reducing Antioxidant Power (FRAP)	Total Antioxidant Capacity: 418.47 μmol/g (as Ascorbic Acid)[4][6][7]
Antioxidant	2,2'-azino-bis(3- ethylbenzothiazoline-6-sulfonic acid) (ABTS)	Total Antioxidant Capacity: 1091.3 μmol/g (as Ascorbic Acid)[4][6][7]
Antioxidant	2,2'-azino-bis(3- ethylbenzothiazoline-6-sulfonic acid) (ABTS)	IC50: 34.5 μg/mL[5][7]
Antioxidant	1,1-diphenyl-2-picrylhydrazyl (DPPH)	IC50: 44.2 μg/mL[5][7]

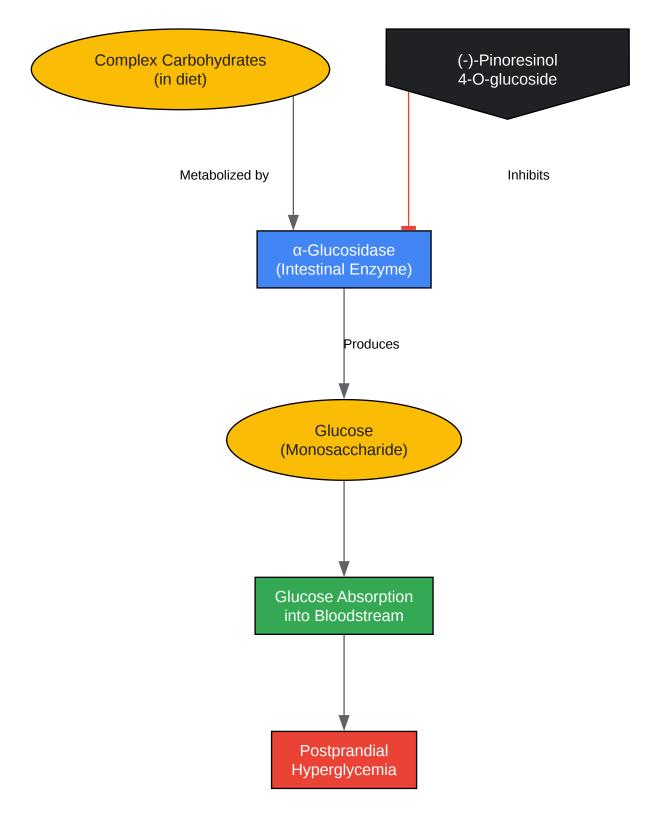
Signaling Pathways and Mechanisms of Action

The primary mechanism underlying the antihyperglycemic effect of **(-)-Pinoresinol 4-O-glucoside** is the inhibition of α -glucosidase.[1] This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting α -glucosidase, PG slows the absorption of glucose, thereby reducing postprandial blood glucose spikes.[1]

Furthermore, PG's potent antioxidant properties play a crucial role in mitigating the oxidative stress that is a well-known complication of diabetes.[4][6] Studies have shown that PG can significantly reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes such as catalase and superoxide dismutase.[1][5]

Beyond these primary effects, the biological activities of PG and its aglycone, pinoresinol, are mediated through the modulation of several key signaling pathways. These include the inhibition of the pro-inflammatory NF-κB pathway and the activation of the Nrf2/HO-1 pathway, which is a critical cellular defense against oxidative stress.[2][7][8] While not directly tied to glucose metabolism, these anti-inflammatory and antioxidant actions are relevant to addressing the broader pathological consequences of diabetes.

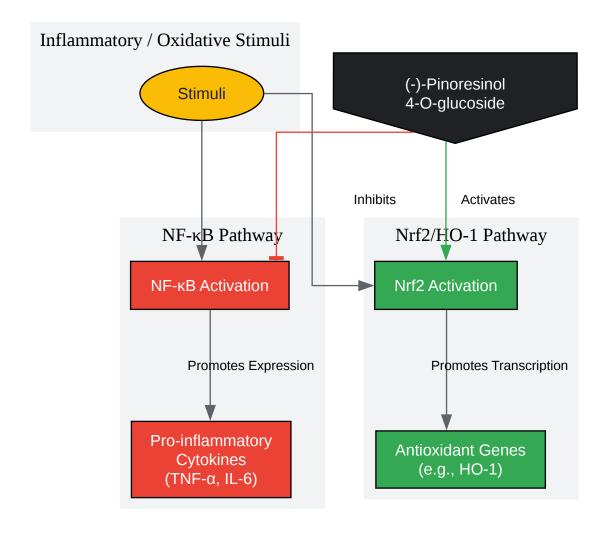




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Mechanism of (-)-Pinoresinol 4-O-glucoside.





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Proposed anti-inflammatory and antioxidant signaling pathways.

Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments are provided below, based on available literature.

In Vivo Model: Streptozotocin (STZ)-Induced Diabetes in Mice

This protocol describes the induction of hyperglycemia in mice using streptozotocin (STZ), a chemical agent toxic to pancreatic β -cells.[1]



- Animal Model: Male Swiss albino mice (27-30g).
- Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to standard pellet diet and water.
- Induction of Diabetes:
 - Fast the mice overnight before induction.
 - Prepare a fresh solution of STZ in a cold citrate buffer (0.1 M, pH 4.5).
 - Induce diabetes with a single intraperitoneal (i.p.) injection of STZ (dose may vary, e.g., 150 mg/kg).
 - After 72 hours, measure fasting blood glucose from the tail vein. Mice with blood glucose levels above 250 mg/dL are considered diabetic and selected for the study.

Treatment Protocol and Sample Collection

This protocol outlines the treatment of diabetic mice with PG and the subsequent collection of biological samples.[1]

- Grouping: Divide the selected diabetic mice into at least two groups:
 - Diabetic Control Group (receives vehicle).
 - PG-Treated Group (receives PG, e.g., 50 mg/kg b.w., via oral gavage).
- Treatment: Administer the respective treatments daily for a specified duration (e.g., 10 days).
- Monitoring: Monitor body weight and blood glucose levels periodically throughout the study.
- Sample Collection:
 - At the end of the treatment period, fast the animals overnight.
 - Collect blood samples via cardiac puncture under anesthesia.
 - Separate the serum by centrifugation for subsequent biochemical analysis.



 Euthanize the animals and harvest organs (e.g., liver, pancreas) for further analysis if required.

Biochemical Analysis

This protocol details the measurement of key antihyperglycemic and antioxidant markers.[1]

- Serum Glucose: Measured using a standard glucose oxidase-peroxidase (GOD-POD) enzymatic method.
- Serum Insulin: Quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
- Oxidative Stress Markers:
 - Lipid Peroxides (LPO): Assessed by measuring thiobarbituric acid reactive substances (TBARS).
 - Catalase (CAT) and Superoxide Dismutase (SOD): Enzyme activities measured using established spectrophotometric methods.
 - Total Antioxidant Status (TAS): Determined using commercially available kits.

In Vitro α-Glucosidase Inhibition Assay

This assay determines the compound's ability to inhibit the α -glucosidase enzyme.[4]

- Reagents:
 - α-glucosidase enzyme solution (from Saccharomyces cerevisiae).
 - Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG).
 - Phosphate buffer (pH 6.8).
 - Test compound (PG) at various concentrations.
 - Acarbose as a positive control.

Foundational & Exploratory



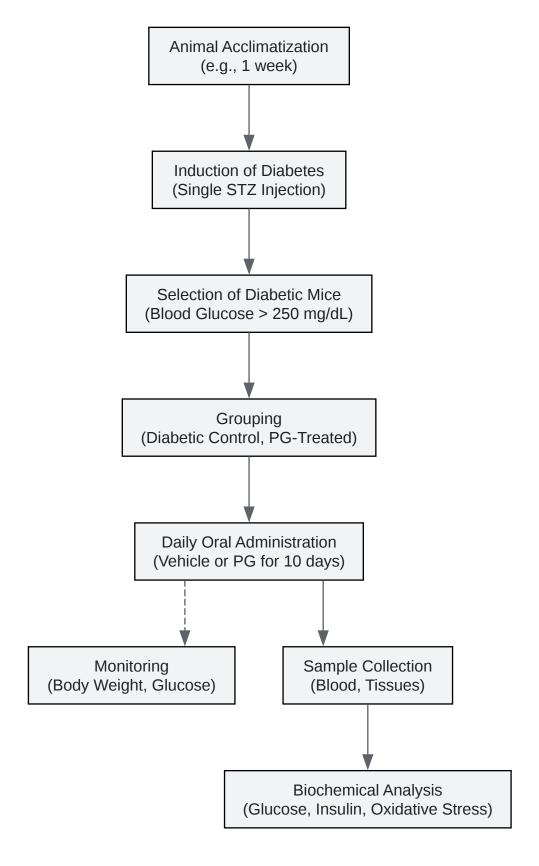


Stop solution (e.g., Sodium Carbonate).

Procedure:

- \circ Add the test compound solution and α -glucosidase solution to a 96-well plate. Incubate at 37°C for 10 minutes.
- Initiate the reaction by adding the pNPG substrate.
- Incubate the mixture at 37°C for 20 minutes.
- Stop the reaction by adding the stop solution.
- Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
- Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of PG required to inhibit 50% of the enzyme activity).





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In vivo experimental workflow diagram.



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